molecular formula C13H17NO5 B7934218 N-Cbz-L-threonine methyl ester

N-Cbz-L-threonine methyl ester

Cat. No.: B7934218
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-HCCKASOXSA-N
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Description

N-Cbz-L-threonine methyl ester (CAS: 25519-78-2) is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. The compound features a carbobenzyloxy (Cbz) group protecting the amino (-NH₂) moiety and a methyl ester shielding the carboxyl (-COOH) group, rendering it stable during synthetic processes. Its structural formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol (exact formula inferred from analogous compounds) . This derivative is critical for constructing peptide chains requiring threonine residues, particularly in contexts where its β-hydroxyl group contributes to hydrogen bonding or post-translational modifications. It is commercially available as a high-purity intermediate, with synonyms including Z-Thr-OMe and N-CARBOBENZOXY-L-THREONINE METHYL ESTER .

Properties

IUPAC Name

methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-HCCKASOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Reactivity

The synthesis of N-Cbz-L-threonine methyl ester typically involves protecting the amino group with the Cbz group and forming the methyl ester from L-threonine. This process can be achieved through various methods, including:

  • Esterification : Reacting L-threonine with methanol in the presence of acid to form the methyl ester.
  • Protection of Amino Group : Using benzyl chloroformate to introduce the Cbz group.

This compound serves as a versatile building block in peptide synthesis due to its ability to protect the amino group while allowing further functionalization of other reactive sites .

Applications in Peptide Synthesis

This compound is widely used in peptide synthesis due to its protective group characteristics. The Cbz group can be selectively removed under mild conditions, facilitating the formation of peptides without disrupting other functional groups. Notable applications include:

  • Peptide Coupling : It is utilized as a coupling agent in reactions involving other protected amino acids, enabling the formation of longer peptide chains .
  • Synthesis of Complex Peptides : The compound has been employed in synthesizing complex peptides and natural products, where precise control over functional groups is necessary .

Synthesis of Balgacyclamide B

In a study focused on the total synthesis of the cyanobactin natural product Balgacyclamide B, this compound was used as a key intermediate. The Cbz protecting group was removed under hydrogenation conditions, allowing for subsequent coupling reactions that led to the desired product in high yield (82%) .

Development of Thioglycoside Donors

Another application involved using this compound as a precursor in synthesizing l-lemonose thioglycoside donors. The compound facilitated crucial steps in the synthetic pathway that required specific amine protection strategies, showcasing its utility in complex organic syntheses .

Comparison with Related Compounds

To further illustrate its significance, here’s a comparison with other threonine derivatives:

Compound NameStructure FeaturesUnique Characteristics
N-Boc-L-threonineBoc protecting groupMore stable under acidic conditions than Cbz
L-Threonine methyl esterMethyl ester instead of benzylSimpler structure; less sterically hindered
N-Cbz-L-serineSimilar Cbz protection but with serineDifferent side chain properties affecting reactivity
L-Threonine ethyl esterEthyl ester instead of benzylDifferent solubility and reactivity profile

This compound stands out due to its specific combination of protective groups that allow for selective reactions while maintaining stability during synthetic processes. Its unique structure enables diverse applications in peptide chemistry compared to simpler esters or other protected amino acids .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

N-Cbz-L-threonine methyl ester belongs to the family of Cbz-protected amino acid esters. Key structural analogs include:

  • N-Cbz-L-serine methyl ester : Differs by a hydroxymethyl (-CH₂OH) side chain instead of threonine’s β-hydroxyl (-CH(OH)CH₃) .
  • N-Cbz-L-valine methyl ester : Features an isopropyl (-CH(CH₃)₂) side chain, lacking hydroxyl functionality .
  • N-Cbz-L-aspartic acid methyl ester : Contains a second carboxyl group (esterified as methyl), enabling bifunctional reactivity .

These structural variations influence solubility, reactivity, and applications in peptide synthesis.

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α] (Solvent) Reference
This compound C₁₄H₁₇NO₅ 279.29 Not reported Not reported
N-Cbz-L-valine methyl ester C₁₃H₁₇NO₄ 265.3 54–56 +22.3° (c=1.12, CHCl₃)
N-Cbz-L-serine methyl ester C₁₂H₁₅NO₅ 253.25 Not reported -13.5°
N-Cbz-L-aspartic acid methyl ester C₁₃H₁₅NO₆ 281.26 Not reported Not reported

Key Observations :

  • Threonine’s β-hydroxyl group may enhance hydrophilicity compared to valine’s hydrophobic isopropyl side chain.
  • Optical rotation data for serine methyl ester ([α] = -13.5°) reflects stereochemical differences .

Q & A

Basic: What are the critical steps in synthesizing N-Cbz-L-threonine methyl ester, and how are protecting groups managed?

Methodological Answer:
The synthesis involves sequential protection-deprotection steps. For example, in parabactin synthesis, N-Cbz-L-threonine is condensed with a spermidine derivative using coupling reagents (NHS/DCC). The Cbz (carbobenzoxy) group protects the amine, while methyl ester protects the carboxyl group. Deprotection is achieved via catalytic hydrogenation (Cbz) or hydrolysis (methyl ester). Critical steps include maintaining anhydrous conditions to avoid premature deprotection and monitoring reaction progress via TLC .

Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methyl ester ~3.7 ppm, Cbz aromatic protons ~7.3 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (220–254 nm) assesses purity, using C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., C₁₃H₁₇NO₄ for this compound). Cross-referencing with CAS databases ensures accuracy .

Advanced: How can reaction conditions be optimized to maximize yield during this compound synthesis?

Methodological Answer:
Adopt Taguchi experimental design (orthogonal arrays) to test parameters:

  • Catalyst type/concentration : Basic catalysts (e.g., KOH) at 1.0–1.5 wt% enhance esterification .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : 25–60°C balances reaction rate and side-product formation.
    In one study, optimizing catalyst concentration increased methyl ester yield from 71% to 96.7% . Use ANOVA to rank parameter significance (e.g., catalyst > temperature > molar ratio) .

Advanced: How can researchers resolve low yields caused by racemization during coupling reactions?

Methodological Answer:

  • Low-temperature coupling : Perform reactions at 0–4°C to minimize threonine’s β-hydroxyl group racemization.
  • Coupling reagents : Use DCC/HOBt instead of NHS to reduce side reactions.
  • Monitoring : Track enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. If racemization exceeds 5%, re-optimize solvent (e.g., switch from DCM to THF) .

Advanced: What experimental strategies address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Recrystallization : Purify using ethyl acetate/hexane (1:3) to remove diastereomers or byproducts.
  • Cross-validation : Compare NMR data with NIST Chemistry WebBook entries or peer-reviewed spectral libraries.
  • Thermal analysis : Differential scanning calorimetry (DSC) determines precise melting points, accounting for polymorphic variations .

Basic: Why is the Cbz group preferred over other protecting groups in this compound synthesis?

Methodological Answer:

  • Stability : Cbz resists acidic/basic conditions but is selectively removed via hydrogenolysis.
  • Compatibility : Does not interfere with methyl ester formation.
  • Analytical ease : Aromatic protons in Cbz provide distinct NMR signals for reaction monitoring .

Advanced: How do solvent choice and reaction time influence stereochemical integrity in this compound synthesis?

Methodological Answer:

  • Polar solvents : DMF or DMSO stabilize transition states but may prolong reaction time, increasing racemization risk.
  • Short reaction times : Use microwave-assisted synthesis (30–60 min at 50°C) to accelerate coupling while preserving stereochemistry.
  • Quenching : Immediate acidification (pH 3–4) post-reaction prevents epimerization .

Advanced: What methodologies quantify trace impurities (e.g., deprotected threonine) in this compound batches?

Methodological Answer:

  • LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) modes.
  • Ion chromatography : Quantify free threonine via conductivity detection after hydrolyzing residual methyl ester.
  • Limit of detection (LOD) : Validate methods per ICH guidelines (e.g., signal-to-noise ratio >3:1) .

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